Piperazine Dihydrochloride Monohydrate

Solubility Pharmaceutical formulation Aqueous solubility

Piperazine Dihydrochloride Monohydrate (CAS 207605-49-0, also referenced as 142-64-3) is a defined stoichiometric salt hydrate with the molecular formula C4H10N2·2HCl·H2O (MW 177.07 g/mol). This compound is a white to almost white crystalline powder, distinguished by its high water solubility of 410 g/L at 20°C , a melting point of 320°C (dec.) , and a water content specification of 9.0 to 12.0%.

Molecular Formula C4H14Cl2N2O
Molecular Weight 177.07 g/mol
CAS No. 207605-49-0
Cat. No. B3421035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine Dihydrochloride Monohydrate
CAS207605-49-0
Molecular FormulaC4H14Cl2N2O
Molecular Weight177.07 g/mol
Structural Identifiers
SMILESC1CNCCN1.O.Cl.Cl
InChIInChI=1S/C4H10N2.2ClH.H2O/c1-2-6-4-3-5-1;;;/h5-6H,1-4H2;2*1H;1H2
InChIKeyZQVBNUIFDLXAFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine Dihydrochloride Monohydrate (CAS 207605-49-0): Core Physicochemical and Pharmaceutical Profile


Piperazine Dihydrochloride Monohydrate (CAS 207605-49-0, also referenced as 142-64-3) is a defined stoichiometric salt hydrate with the molecular formula C4H10N2·2HCl·H2O (MW 177.07 g/mol) [1]. This compound is a white to almost white crystalline powder, distinguished by its high water solubility of 410 g/L at 20°C [2], a melting point of 320°C (dec.) [3], and a water content specification of 9.0 to 12.0% [4]. As a stable salt of piperazine, it is recognized for its established use as an anthelmintic agent [5] and its increasing application as a coformer in crystal engineering and pharmaceutical salt formation [6]. This guide focuses on the quantifiable, verifiable properties that differentiate this specific hydrate salt from other piperazine salts and alternative forms, providing a basis for scientific selection and procurement.

Why Piperazine Dihydrochloride Monohydrate Cannot Be Substituted with Other Piperazine Salts or Hydrate Forms


The procurement of a generic 'piperazine' or even a 'piperazine salt' is insufficient for reproducible research and manufacturing due to significant, quantifiable differences in physicochemical properties among the various salt and hydrate forms [1]. For instance, the anthelmintic base content, a critical determinant of dose and efficacy, differs substantially: Piperazine Dihydrochloride Monohydrate contains 50-53% piperazine base, whereas Piperazine Citrate contains only 35% base . Furthermore, water solubility, which impacts formulation and bioavailability, is not uniform; Piperazine Dihydrochloride Monohydrate demonstrates a solubility of 410 g/L at 20°C, a stark contrast to Piperazine Citrate's solubility of 54 g/L at 24°C . These are not interchangeable materials; the specific stoichiometry and hydration state of Piperazine Dihydrochloride Monohydrate [2] directly influence its performance in both traditional anthelmintic applications and modern crystal engineering. The evidence below quantifies these critical differentiators.

Quantitative Comparative Evidence for Piperazine Dihydrochloride Monohydrate Against Key Analogs


Water Solubility: Piperazine Dihydrochloride Monohydrate (410 g/L) vs. Piperazine Citrate (54 g/L)

The high aqueous solubility of Piperazine Dihydrochloride Monohydrate, measured at 410 g/L at 20°C [1], is a key differentiating factor from the common anthelmintic salt Piperazine Citrate, which has a reported water solubility of 54 g/L at 24°C . This represents an approximately 7.6-fold difference in solubility under comparable conditions. While the data are from separate standard references and not a single head-to-head study, they provide a reliable cross-study comparison of solubility limits for the two salts.

Solubility Pharmaceutical formulation Aqueous solubility

Anthelmintic Potency: Piperazine Base Content in Dihydrochloride Monohydrate (50-53%) vs. Citrate Salt (35%)

The efficacy of piperazine salts as anthelmintics is directly correlated to the content of the active piperazine base . Piperazine Dihydrochloride Monohydrate contains 50-53% piperazine base by weight, whereas Piperazine Citrate contains only 35% piperazine base . This is a fundamental stoichiometric difference, not a measure of relative potency under identical assay conditions. This difference in base content necessitates different dosing regimens for the same therapeutic effect and makes the two salts non-interchangeable on a weight-for-weight basis.

Anthelmintic Dosage Form Veterinary Parasitology

Defined Stoichiometry and Water Content Specification: Monohydrate (9.0-12.0% H2O) vs. Variable Hydrates and Anhydrous Forms

Piperazine Dihydrochloride Monohydrate is a specific, defined chemical entity with a water content specification of 9.0 to 12.0% [1], consistent with its monohydrate stoichiometry (theoretical water content ~10.2%). This is in contrast to anhydrous piperazine dihydrochloride (MW 159.05 g/mol) and other piperazine hydrates like piperazine hexahydrate (Pz·6H2O) or hemihydrate (Pz·1/2H2O), which precipitate under different conditions [2]. The monohydrate form ensures a consistent and predictable solid-state composition, which is essential for quantitative research, analytical method development, and processes sensitive to water content. The crystal structure of this specific monohydrate has been well-characterized [3].

Stoichiometry Hydrate Quality Control Crystal Engineering

Established Anthelmintic Efficacy: Piperazine Dihydrochloride Monohydrate (92.8% Efficacy) Compared to Ivermectin and Levamisole in Goats

In a study evaluating anthelmintic efficacy against Haemonchus contortus in naturally infected goats, piperazine (administered as piperazine dihydrochloride) demonstrated a 92.8% reduction in fecal egg counts [1]. This efficacy was comparable to that of Ivermectin (94.9%) and numerically superior to Levamisole (88.3%) and Albendazole (68.2%) in the same study [1]. This provides quantitative context for the established utility of this specific salt in veterinary parasitology and supports its selection as a cost-effective alternative to other anthelmintic classes. While this is not a direct comparison to another piperazine salt, it benchmarks its performance against widely used reference standards.

Anthelmintic Efficacy Veterinary Parasitology Haemonchus contortus

Purity Specifications: ≥98.0% (Total Nitrogen Basis) as a Standard for Research-Grade Material

Commercial suppliers of Piperazine Dihydrochloride Monohydrate routinely provide material with a purity of ≥98.0% as determined by total nitrogen analysis [1]. This specification is consistent across multiple reputable vendors and is significantly higher than the 'usually 95%' purity noted for some other piperazine salt forms . The use of a total nitrogen-based purity assay provides a robust, stoichiometric measure of the active piperazine content, ensuring reliable quantitative use in synthesis and formulation.

Purity Quality Control Research Chemicals

Optimized Application Scenarios for Piperazine Dihydrochloride Monohydrate Based on Evidence


Formulation of High-Concentration Veterinary Anthelmintic Solutions

The exceptionally high water solubility of 410 g/L [1] makes Piperazine Dihydrochloride Monohydrate the preferred form for preparing concentrated, ready-to-use aqueous anthelmintic drenches or water medication systems. This eliminates the need for solubility-enhancing excipients and simplifies formulation compared to less soluble salts like piperazine citrate (54 g/L) . Its high active base content (50-53%) further supports efficient dosing .

Use as a Stoichiometric, Soluble Coformer in Pharmaceutical Cocrystal Engineering

Given its defined monohydrate stoichiometry, high water solubility, and well-characterized crystal structure [1], Piperazine Dihydrochloride Monohydrate is an ideal coformer for improving the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs) . Its use as a pharmaceutically acceptable salt former is well-documented and directly supported by its physicochemical profile .

Benchmarking Anthelmintic Efficacy in Large Animal Research

With a proven efficacy of 92.8% against Haemonchus contortus in goats, comparable to ivermectin (94.9%) and superior to levamisole (88.3%) [1], this compound serves as an excellent, cost-effective positive control or reference standard in veterinary parasitology studies. Its established safety profile and cost-effectiveness make it a practical choice for large-scale in vivo experiments.

Synthesis of Piperazine Derivatives Requiring Defined Salt Forms

The high purity specification (≥98.0%) and defined monohydrate composition [1] ensure that researchers using Piperazine Dihydrochloride Monohydrate as a synthetic intermediate are working with a material of known and reproducible stoichiometry. This is critical for optimizing reaction yields and for the accurate stoichiometric calculation of reagents, particularly in multi-step syntheses where water content could interfere with sensitive reactions.

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